Cas no 1213700-58-3 ((2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol)

(2S)-2-Amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a thiophene core with methyl substituents at the 2- and 5-positions. This compound is of interest in synthetic and medicinal chemistry due to its stereospecific configuration and functional versatility. The presence of both amino and hydroxyl groups enables its use as a building block for asymmetric synthesis, catalysis, or pharmaceutical intermediates. The thiophene moiety enhances its potential in designing bioactive molecules, particularly in CNS-targeting or heterocyclic drug development. Its well-defined stereochemistry ensures reproducibility in chiral applications. The compound’s stability and solubility profile further support its utility in research and industrial processes requiring precise molecular control.
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol structure
1213700-58-3 structure
商品名:(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
CAS番号:1213700-58-3
MF:C8H13NOS
メガワット:171.259920835495
CID:6136168
PubChem ID:55276186

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

    • (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
    • AKOS006326759
    • 1213700-58-3
    • EN300-1855519
    • インチ: 1S/C8H13NOS/c1-5-3-7(6(2)11-5)8(9)4-10/h3,8,10H,4,9H2,1-2H3/t8-/m1/s1
    • InChIKey: FYPVDUWEAKVGPK-MRVPVSSYSA-N
    • ほほえんだ: S1C(C)=CC(=C1C)[C@@H](CO)N

計算された属性

  • せいみつぶんしりょう: 171.07178521g/mol
  • どういたいしつりょう: 171.07178521g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 131
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 74.5Ų

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1855519-10.0g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
10g
$7927.0 2023-06-03
Enamine
EN300-1855519-10g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
10g
$7927.0 2023-09-18
Enamine
EN300-1855519-1g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
1g
$1844.0 2023-09-18
Enamine
EN300-1855519-1.0g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
1g
$1844.0 2023-06-03
Enamine
EN300-1855519-0.05g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
0.05g
$1549.0 2023-09-18
Enamine
EN300-1855519-2.5g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
2.5g
$3611.0 2023-09-18
Enamine
EN300-1855519-5g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
5g
$5345.0 2023-09-18
Enamine
EN300-1855519-0.25g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
0.25g
$1696.0 2023-09-18
Enamine
EN300-1855519-0.1g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
0.1g
$1623.0 2023-09-18
Enamine
EN300-1855519-0.5g
(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol
1213700-58-3
0.5g
$1770.0 2023-09-18

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol 関連文献

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-olに関する追加情報

Introduction to (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3)

(2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound is characterized by its amino and alcohol functional groups, as well as the presence of a 2,5-dimethylthiophenyl substituent, which imparts distinct chemical and biological properties.

The chiral center at the carbon atom adjacent to the amino and hydroxyl groups is crucial for the compound's biological activity. Chirality plays a vital role in drug design, as enantiomers can exhibit different pharmacological profiles, including variations in potency, selectivity, and toxicity. The (S)-configuration of this compound has been shown to be particularly important in several recent studies.

Recent research has focused on the potential of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol as a lead compound for the development of novel therapeutic agents. One notable area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in various physiological processes and are important targets for drug discovery. Studies have demonstrated that this compound can selectively interact with specific GPCRs, potentially offering new avenues for treating conditions such as neurological disorders and metabolic diseases.

In addition to its receptor modulating properties, (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol has shown promise in preclinical studies for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds that can effectively reduce inflammatory responses are highly sought after. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and chemokines, suggesting its potential use in the treatment of inflammatory conditions such as arthritis and inflammatory bowel disease.

The structural features of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol, particularly the 2,5-dimethylthiophenyl moiety, contribute to its stability and bioavailability. The thiophene ring is known for its aromaticity and electron-rich nature, which can enhance the compound's interactions with biological targets. The dimethyl substitution further modulates the electronic properties of the thiophene ring, potentially influencing the compound's binding affinity and selectivity.

Synthesis of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol has been optimized using various methodologies to ensure high enantiomeric purity. Asymmetric synthesis techniques, such as chiral catalysts and chiral auxiliaries, have been employed to achieve efficient enantioselective synthesis. These methods not only improve the yield and purity of the desired enantiomer but also reduce the environmental impact by minimizing waste generation.

Clinical trials are currently underway to evaluate the safety and efficacy of (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol in various therapeutic contexts. Preliminary results from phase I trials have shown favorable pharmacokinetic profiles and low toxicity levels, paving the way for further clinical development. The compound's ability to cross the blood-brain barrier is also being investigated, as this property is essential for treating central nervous system disorders.

In conclusion, (2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol (CAS No. 1213700-58-3) represents a promising candidate for the development of novel therapeutic agents due to its unique chemical structure and diverse biological activities. Ongoing research continues to uncover new applications and mechanisms of action for this compound, highlighting its potential impact on modern medicine.

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